

# Technical Guide: Physicochemical Properties of (3R,4R)-2,3,4,5-Tetramethylhexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3,4,5-Tetramethylhexane

Cat. No.: B12649075

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## Introduction

(3R,4R)-**2,3,4,5-tetramethylhexane** is a specific stereoisomer of the branched-chain alkane **2,3,4,5-tetramethylhexane**. As a C<sub>10</sub> hydrocarbon, its properties are primarily of interest in fields such as petrochemical research, physical organic chemistry, and as a reference compound in analytical chemistry. Due to its simple, saturated hydrocarbon structure, it is not expected to have specific biological activity or engage in signaling pathways relevant to drug development. Its primary relevance to the pharmaceutical industry would be as a potential impurity, a fragment in rational drug design, or as a specialized, non-polar solvent.

This guide summarizes the available physicochemical properties, provides a logical workflow for its isolation and characterization, and details the stereochemical relationships of its parent structure. It is important to note that while experimental data exists for the mixture of **2,3,4,5-tetramethylhexane** isomers, data for the specific (3R,4R) stereoisomer is largely computational.

## Physicochemical Properties

Quantitative data for **2,3,4,5-tetramethylhexane** and its (3R,4R) stereoisomer are presented below. Table 1 summarizes the experimental properties for the general compound (isomer mixture), while Table 2 lists the computed properties for the specific (3R,4R) stereoisomer.

**Table 1: Experimental Properties of 2,3,4,5-Tetramethylhexane (Isomer Mixture)**

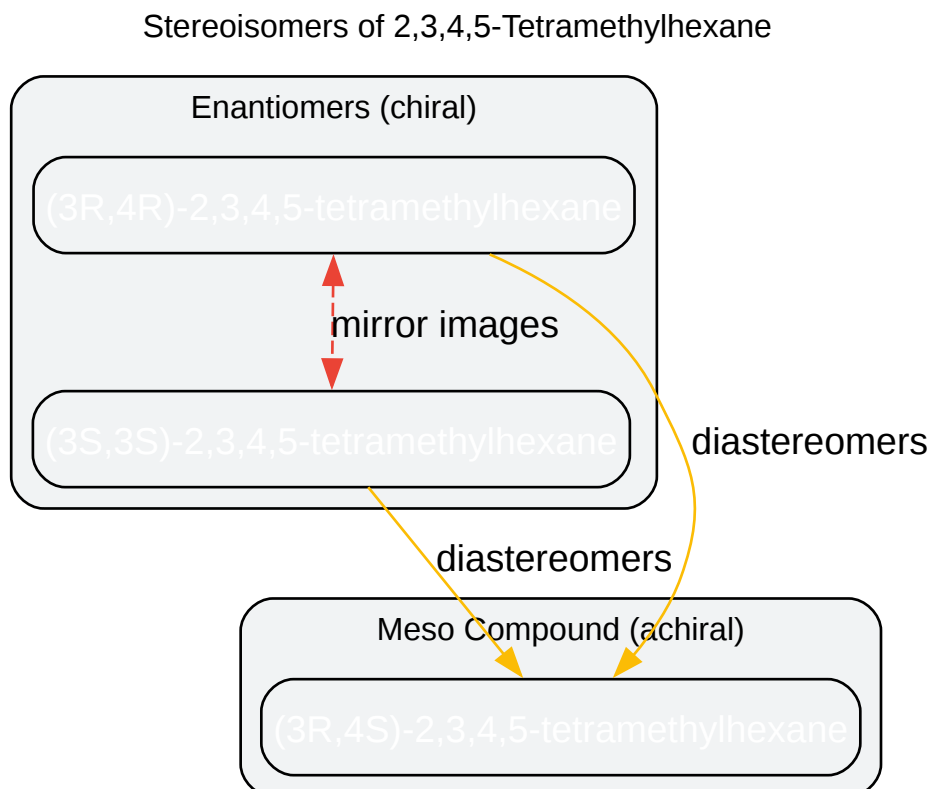
Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>22</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	142.28 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	52897-15-1	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	156.21 - 161 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Density	0.7460 g/cm <sup>3</sup>	<a href="#">[3]</a>
Refractive Index	1.4181	<a href="#">[3]</a>
Kovats Retention Index	918 - 928 (Standard non-polar column)	<a href="#">[3]</a>

**Table 2: Computed Properties for (3R,4R)-2,3,4,5-Tetramethylhexane**

Property	Value	Source(s)
IUPAC Name	(3R,4R)-2,3,4,5-tetramethylhexane	<a href="#">[5]</a>
Molecular Weight	142.28 g/mol	<a href="#">[5]</a>
Exact Mass	142.172150702 Da	<a href="#">[5]</a>
XLogP3	4.5	<a href="#">[5]</a>
Hydrogen Bond Donor Count	0	<a href="#">[5]</a>
Hydrogen Bond Acceptor Count	0	<a href="#">[5]</a>
Rotatable Bond Count	3	<a href="#">[5]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	<a href="#">[5]</a>

## Stereochemistry

**2,3,4,5-tetramethylhexane** has two chiral centers at the C3 and C4 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((3R,4R) and (3S,3S)) and an achiral meso compound ((3R,4S) which is identical to (3S,4R)). The relationship between these stereoisomers is depicted below.



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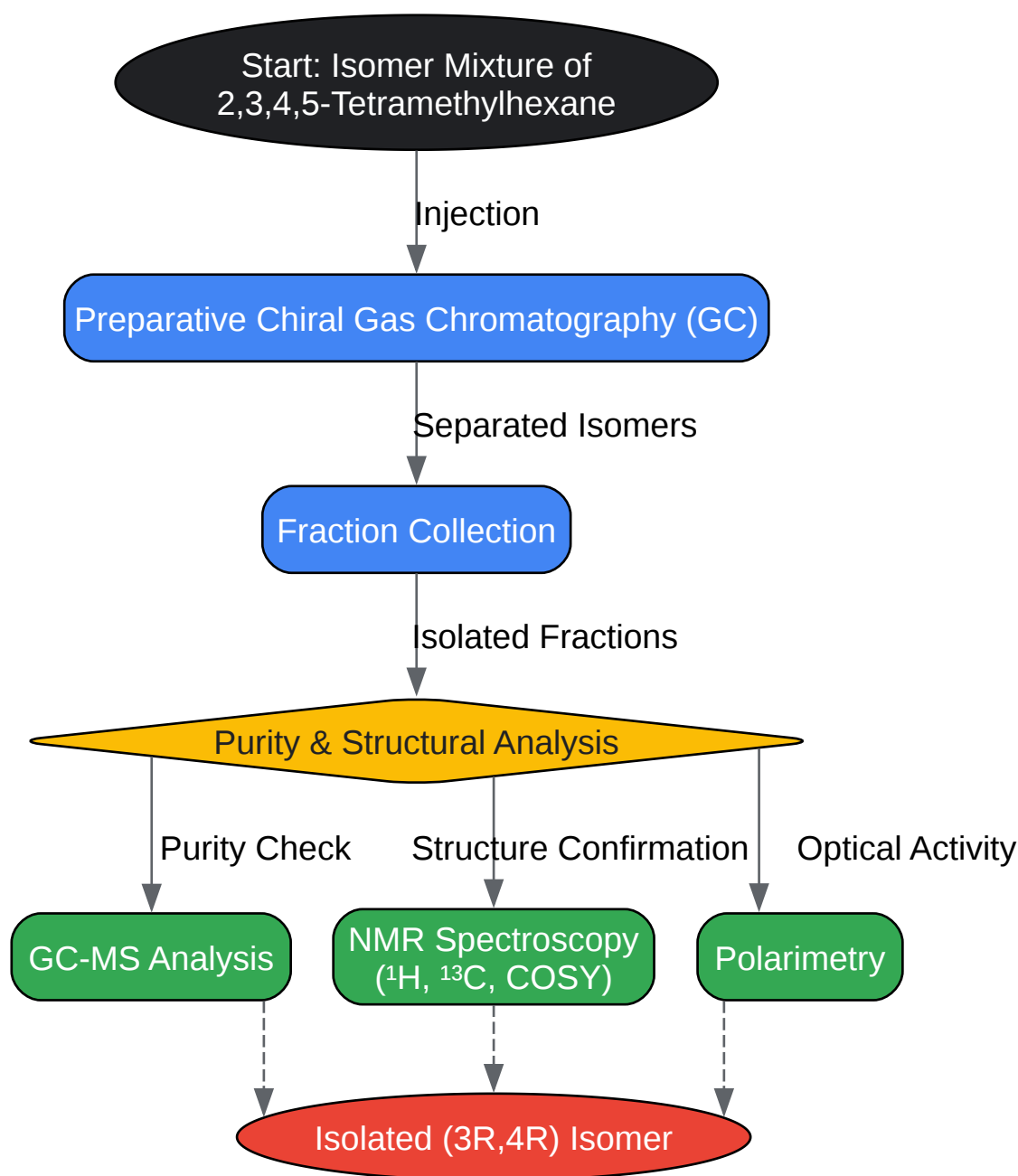
Stereochemical relationships of **2,3,4,5-tetramethylhexane** isomers.

## Experimental Protocols

While a specific, validated synthesis for (3R,4R)-**2,3,4,5-tetramethylhexane** is not readily available in the literature, a logical approach would involve the stereoselective synthesis of a precursor followed by reduction, or the separation of the stereoisomers from a racemic mixture. The latter is more common for simple alkanes. Below is a proposed experimental workflow for the isolation and characterization of the (3R,4R) isomer.

## Proposed Workflow: Isolation and Characterization

The following diagram outlines a logical workflow for isolating and identifying the (3R,4R) stereoisomer from a commercially available mixture of **2,3,4,5-tetramethylhexane** isomers.



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Proposed experimental workflow for isolation and characterization.

## Detailed Methodologies

#### 4.2.1 Preparative Chiral Gas Chromatography (GC)

- Objective: To separate the (3R,4R) and (3S,3S) enantiomers from the meso diastereomer and from each other.
- Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.
- Column: A capillary column with a chiral stationary phase is required. Based on literature for similar branched alkanes, a cyclodextrin-based phase (e.g., Chirasil- $\beta$ -Dex) would be a suitable starting point.<sup>[6][7]</sup>
- Carrier Gas: Helium or Hydrogen.
- Temperature Program: An initial isothermal hold at a low temperature (e.g., 30-50°C) followed by a slow temperature ramp (e.g., 1-2°C/min) to optimize the separation of the closely boiling isomers.
- Procedure:
  - Inject a small amount of the **2,3,4,5-tetramethylhexane** isomer mixture to determine the retention times of the three stereoisomers. The enantiomers ((3R,4R) and (3S,3S)) should have different retention times from the meso form. On a chiral column, the two enantiomers should also be resolved from each other.
  - Perform repeated injections of larger volumes, collecting the eluent corresponding to the peak of interest using a timed fraction collector. The collected fractions should be trapped at low temperatures (e.g., using a liquid nitrogen cold trap).
  - Combine the collected fractions of the desired isomer for subsequent analysis.

#### 4.2.2 Purity and Structural Analysis

- Gas Chromatography-Mass Spectrometry (GC-MS):
  - Objective: To confirm the purity of the isolated fraction and verify its molecular weight.

- Procedure: The isolated fraction should be analyzed on an analytical GC-MS. The resulting chromatogram should show a single peak. The mass spectrum should exhibit a molecular ion peak ( $m/z = 142$ ) and a fragmentation pattern consistent with a C10 alkane.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To confirm the carbon skeleton and proton environments.
  - Procedure: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Expected  $^1\text{H}$  NMR signals: Protons on aliphatic groups are expected in the 0.7 to 1.5 ppm range.[8] Due to the molecule's symmetry, the spectrum will be complex but predictable. Advanced 2D NMR techniques like COSY may be required to assign all proton correlations.
  - Expected  $^{13}\text{C}$  NMR signals: Alkane carbons typically resonate between 10-40 ppm.[8] The number of unique carbon signals will confirm the structure.
- Polarimetry:
  - Objective: To confirm the chiral nature of the isolated compound.
  - Procedure: Prepare a solution of the isolated isomer in a suitable non-polar solvent (e.g., hexane or chloroform) at a known concentration. Measure the optical rotation using a polarimeter. The (3R,4R) enantiomer should rotate plane-polarized light, while a meso compound would not. The specific rotation value would be a key identifying characteristic of the pure enantiomer.

## Conclusion

(3R,4R)-**2,3,4,5-tetramethylhexane** is a chiral alkane whose specific properties are not extensively documented in experimental literature. The data presented in this guide are compiled from computational models and experimental data available for the general isomer mixture. The proposed experimental workflow provides a robust, logical pathway for the isolation and definitive characterization of this specific stereoisomer, leveraging established analytical techniques for separating and identifying chiral hydrocarbons. For professionals in

drug development, this molecule serves as a model for understanding the physicochemical properties of highly branched, non-polar structures.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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